Ethyl-delta-9-tetrahydrocannabinol, commonly referred to as Ethyl-delta-9-THC, is a synthetic derivative of delta-9-tetrahydrocannabinol, the principal psychoactive component of cannabis. This compound is primarily utilized for its therapeutic properties and is of interest in both pharmaceutical and recreational contexts. Ethyl-delta-9-THC is classified as a cannabinoid, which are compounds that interact with the endocannabinoid system in the human body.
Ethyl-delta-9-tetrahydrocannabinol is synthesized through various chemical processes rather than extracted directly from cannabis plants. The synthesis often involves starting materials such as olivetol and terpenes, which are derived from natural sources. The compound can also be produced from other cannabinoids through chemical modification.
Ethyl-delta-9-tetrahydrocannabinol belongs to the class of compounds known as cannabinoids. Cannabinoids are categorized into three main types: phytocannabinoids (derived from plants), endocannabinoids (produced in the body), and synthetic cannabinoids (chemically manufactured). Ethyl-delta-9-THC falls under the synthetic category, designed to mimic the effects of naturally occurring cannabinoids.
The synthesis of ethyl-delta-9-tetrahydrocannabinol typically involves several steps, including condensation reactions and the use of Lewis acids as catalysts. One common method includes the reaction of olivetol with a terpene derivative in the presence of a Lewis acid catalyst, such as boron trifluoride or aluminum chloride, to facilitate the formation of the cannabinoid structure.
Ethyl-delta-9-tetrahydrocannabinol has a complex tricyclic structure characteristic of cannabinoids. Its molecular formula is , indicating it contains 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.
The compound's molecular weight is approximately 314.46 g/mol. The structural configuration includes multiple chiral centers, contributing to its pharmacological activity and interaction with cannabinoid receptors.
Ethyl-delta-9-tetrahydrocannabinol undergoes various chemical reactions typical of organic compounds, including:
The reaction pathways often involve rearrangements facilitated by heat or catalysis, which can affect the stability and yield of the desired product .
Ethyl-delta-9-tetrahydrocannabinol exerts its effects primarily through interaction with cannabinoid receptors in the endocannabinoid system—specifically CB1 and CB2 receptors.
Studies have shown that delta-9-tetrahydrocannabinol analogs like ethyl-delta-9-tetrahydrocannabinol can modulate neurotransmitter release, influencing pain perception, mood regulation, and appetite stimulation .
Relevant analyses indicate that ethyl-delta-9-tetrahydrocannabinol maintains high purity (>99%) when synthesized under controlled conditions .
Ethyl-delta-9-tetrahydrocannabinol has several applications in scientific research:
The ongoing research into ethyl-delta-9-tetrahydrocannabinol highlights its potential benefits while emphasizing the need for further studies to fully elucidate its pharmacological properties and safety profile .
Ethyl-delta-9-tetrahydrocannabinol (Ethyl-Δ⁹-THC) is a synthetic homologue of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component in Cannabis sativa. Its IUPAC name is (6aR,10aR)-6,6,9-trimethyl-3-ethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol, with a molecular formula of C₁₉H₂₆O₂ and a molecular weight of 286.41 g/mol [4]. The "ethyl" designation refers to the replacement of the pentyl side chain (C₅H₁₁) in classical Δ⁹-THC with a shorter ethyl group (C₂H₅) at the C3 position of the phenolic ring (Figure 1). The core structure retains:
The phenolic hydroxyl group at C1 and the ethyl side chain are key modulators of lipophilicity and receptor affinity [8].
Table 1: Molecular Characteristics of Ethyl-Δ⁹-THC
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₆O₂ |
Molecular Weight | 286.41 g/mol |
IUPAC Name | (6aR,10aR)-6,6,9-trimethyl-3-ethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Key Functional Groups | Phenolic hydroxyl, chromene ring, ethyl C3 side chain |
Stereochemistry | (6aR,10aR) configuration |
Ethyl-Δ⁹-THC belongs to a broader class of cannabinoid analogues distinguished by alkyl chain modifications:
Table 2: Structural Analogues of Ethyl-Δ⁹-THC and Key Features
Compound | Side Chain | Receptor Affinity Trend | Key Feature |
---|---|---|---|
Ethyl-Δ⁹-THC | Ethyl (C₂) | Low CB1 affinity | Reduced lipophilicity vs. Δ⁹-THC |
Δ⁹-THCV (varinoid) | Propyl (C₃) | CB1 partial antagonist | Found naturally in Cannabis |
Δ⁹-THCB (butyloid) | Butyl (C₄) | Moderate CB1 affinity | Semi-synthetic |
Δ⁹-THCP (phorol) | Heptyl (C₇) | High CB1 affinity (Ki = 1.2 nM) | 10x more potent than Δ⁹-THC in vivo |
Biosynthetic Precursors
Ethyl-Δ⁹-THC is not naturally abundant but derives from synthetic modification of biosynthetic pathways:
Synthetic Routes
Table 3: Synthetic Methods for Ethyl-Δ⁹-THC and Analogues
Method | Catalyst/Reagent | Key Conditions | Yield | Selectivity |
---|---|---|---|---|
Cyclization of CBD analogue | BF₃·OEt₂ | DCM, 0°C, 1 h | 30–40% | Low (forms abn-cannabidiol) |
Cyclization of CBD analogue | Sc(OTf)₃ | Toluene, 25°C, slow addition | 55–60% | High (Δ⁹-THC:Δ⁸-THC > 8:1) |
Isomerization of Δ⁸-THC analogue | Triisobutylaluminum | Heptane, 80°C, 12 h | 75% | Δ⁹-THC selective |
Hydrogenation | Pd/C, H₂ | Ethanol, RT, 24 h | 90% | 3:1 (9R-HHC:9S-HHC) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8